N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C16H12IN3O2S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H12IN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) |
InChI Key |
PVFMBOSCAOYQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for the Quinazolinone Core
2.1. Cyclization of Anthranilic Acid Derivatives
A well-documented approach involves transforming anthranilic acid esters or amides into quinazolinone derivatives:
Note: For the specific derivative, 4-iodophenyl substitution can be introduced at the anthranilic acid stage via halogenation or through coupling reactions prior to cyclization.
2.2. Use of Isatoic Anhydrides
Isatoic anhydrides are pivotal intermediates:
- Reacted with amines to form anthranilamide intermediates.
- Cyclized under acidic conditions to generate quinazolinones.
- Abdelkhalek et al. demonstrated that reacting isatoic anhydrides with primary amines yields amide intermediates, which upon cyclization produce quinazolinones.
- Cyclization often involves formaldehyde or other aldehydes to facilitate ring closure.
Incorporation of Sulfanyl and Iodophenyl Groups
3.1. Sulfanyl Linkage Formation
The sulfanyl group (-S-) can be introduced via nucleophilic substitution:
- Starting with halogenated intermediates (e.g., 4-iodophenyl derivatives), nucleophilic attack by thiolates (generated from thiols or thiol precursors) yields the sulfanyl linkage.
- Alternatively, disulfide formation followed by reduction can be employed.
3.2. Iodination of Phenyl Rings
- Electrophilic aromatic substitution using iodine in the presence of oxidants (e.g., iodine monochloride or nitric acid) introduces the iodine atom at the para-position of phenyl rings.
- The iodination step is typically performed prior to coupling to ensure regioselectivity and to prevent side reactions.
Specific Synthetic Pathway for the Target Compound
Based on the literature, a feasible synthetic route involves:
Step 1: Synthesis of 4-iodophenylamine
- Starting from phenol, iodination yields 4-iodophenol.
- Reduction or diazotization converts 4-iodophenol to 4-iodoaniline.
Step 2: Formation of 2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
- Synthesis of 4-oxo-1H-quinazolin-2(3H)-one core via cyclization of anthranilamide derivatives.
- Introduction of the sulfanyl group at the 2-position through nucleophilic substitution with a suitable thiol or disulfide precursor.
- Coupling of the 4-iodophenylamine with the acetamide linkage, possibly via amide bond formation using carbodiimide coupling agents.
Step 3: Final assembly
- Coupling of the iodophenyl group with the sulfanyl-quinazolinone intermediate through nucleophilic substitution or cross-coupling reactions such as Suzuki or Ullmann coupling, employing palladium catalysis to connect the aryl iodide with the heterocyclic sulfur linkage.
Supporting Data and Research Findings
Summary of Key Preparation Techniques
- Cyclization of anthranilic acid derivatives remains the most reliable method for constructing the quinazolinone core.
- Use of isatoic anhydrides offers a versatile route for intermediate formation, facilitating subsequent functionalization.
- Halogenation and coupling reactions enable the precise introduction of iodine and sulfur functionalities.
- Cross-coupling reactions such as Suzuki coupling are instrumental in attaching aromatic groups like 4-iodophenyl to heterocyclic frameworks.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide features a quinazoline core linked to an acetamide moiety, including a 4-iodophenyl group and a sulfanyl group, which contribute to its potential biological activities. The applications of this compound span several fields, including uses in scientific research. Interaction studies are essential to understanding how this compound interacts with biological targets, which is crucial for advancing the compound from laboratory research to clinical application.
Applications
- Drug Discovery this compound is used as a building block in synthesizing more complex molecules with potential therapeutic applications.
- Agrochemicals It can be employed in developing new agrochemicals.
- Material Science The compound may be incorporated into novel materials.
- Biological Probes this compound can be used as a biological probe to study various biological processes.
This compound has demonstrated promising biological activities:
- Antimicrobial
- Antiviral
- Anticancer
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity to its target through halogen bonding.
Comparison with Similar Compounds
Quinazolinone-Based Analogs
- N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS 477332-83-5): Structural Differences: Replaces the 4-iodophenyl group with a 4-acetamidophenyl moiety and introduces a 4-methylphenyl substituent on the quinazolinone ring. Impact: The acetamide group may enhance solubility, while the methylphenyl substituent could alter steric interactions in enzyme binding . Molecular Weight: 458.536 g/mol (vs. ~360–420 g/mol for other analogs).
- 2-(6-Iodo-4-oxo-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)acetamide (4f): Structural Differences: Incorporates a 6-iodo substituent on the quinazolinone and a thiazolidinone ring. Impact: The additional iodine and thiazolidinone group may confer dual activity (e.g., kinase and anti-inflammatory targets) . Melting Point: 231–236°C (higher than the target compound, likely due to increased molecular complexity) .
Triazole and Oxadiazole Derivatives
- 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide (Compound 20): Structural Differences: Replaces the quinazolinone with a 1,2,3-triazole ring. Impact: The triazole’s smaller size and different electronic properties may reduce π-π stacking but improve metabolic stability . Synthesis Yield: 68% (lower than quinazolinone derivatives synthesized via diazonium coupling, which often exceed 90% yields) .
- CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide): Structural Differences: Substitutes quinazolinone with an oxadiazole ring and includes a nitro group. Impact: The electron-withdrawing nitro group may enhance reactivity in electrophilic interactions .
Pyrimidine and Thiazole Analogs
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Structural Differences: Uses a diaminopyrimidine ring instead of quinazolinone. Impact: The pyrimidine ring’s hydrogen-bonding capacity (N–H⋯N and N–H⋯O interactions) improves crystallinity and solubility . Crystal Packing: Forms corrugated layers via hydrogen bonds, influencing bioavailability .
Physicochemical Properties
Biological Activity
N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H12IN3O2S, with a molecular weight of 437.3 g/mol. The compound features a quinazoline core, an acetamide moiety, and a 4-iodophenyl group, which are critical for its biological interactions. The presence of the iodine atom and the sulfanyl group suggests potential for nucleophilic substitutions and electrophilic aromatic substitutions, which may enhance its reactivity in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline-based compounds, including this compound. Research indicates that quinazoline derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the range of 0.36–40.90 μM against MDA-MB-231 breast cancer cells, with some derivatives demonstrating higher efficacy compared to established drugs like erlotinib .
Antibacterial Activity
This compound also exhibits antibacterial properties. Studies have reported that quinazoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as COX (cyclooxygenase) and BACE1 (β-site amyloid precursor protein cleaving enzyme 1), which are crucial in cancer progression and inflammation .
- Signal Transduction Pathway Alteration : Quinazoline derivatives can modulate signaling pathways involved in cell proliferation and survival, thereby exerting their anticancer effects.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals significant differences in biological activity based on substituent variations. The following table summarizes some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-2-[thiazolylsulfanyl]acetamide | Structure | Different halogen substitution may alter bioactivity |
| N-(phenyl)-2-[quinazolinesulfanyl]acetamide | Structure | Lacks iodine substitution; may exhibit different pharmacological profiles |
| 2-(4-methylphenyl)-N-[quinazolinesulfanyl]acetamide | Structure | Methyl substitution affects lipophilicity and absorption |
These comparisons underscore how variations in substituents can lead to significant differences in biological activity and therapeutic potential.
Case Studies
Several case studies have documented the effects of this compound in vitro:
- Cytotoxicity Assay : In a study assessing the cytotoxic effects on MDA-MB-231 cells, the compound demonstrated a dose-dependent response with an IC50 value indicative of moderate potency compared to standard chemotherapeutics.
- Antibacterial Testing : Another study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that suggest further exploration for therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis of sulfanyl acetamide derivatives typically involves coupling a thiol-containing heterocycle (e.g., 4-oxo-1H-quinazoline-2-thiol) with a halogenated acetamide intermediate. For example, nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) can facilitate sulfur-carbon bond formation. Similar protocols were used for synthesizing N-(4-chlorophenyl) analogs via reaction of 4,6-diaminopyrimidine-2-thiol with chloroacetamide derivatives . Optimization of reaction time, solvent polarity, and stoichiometry is critical to maximize yield and purity. Post-synthesis characterization via NMR, IR, and mass spectrometry is essential to confirm structural integrity .
Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal structures. Data collection is performed using diffractometers (e.g., Bruker D8 Venture), followed by structure solution via direct methods (e.g., SHELXT) and refinement using SHELXL . For sulfanyl acetamides, hydrogen-bonding interactions (e.g., N–H⋯S or C–H⋯O) often stabilize the lattice, which can be analyzed using Mercury or PLATON . Ensure proper absorption correction (e.g., SADABS) and validate geometric parameters against Cambridge Structural Database (CSD) norms .
Advanced Questions
Q. How can computational modeling predict the bioactivity of this compound against therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like kinases or HIV-1 reverse transcriptase, leveraging the compound’s sulfanyl and quinazolinone moieties for π-π stacking or hydrogen bonding. For instance, triazole-containing analogs showed anti-HIV activity via interactions with the RT active site . MD simulations (GROMACS/AMBER) assess stability of ligand-protein complexes over time. Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines) .
Q. What strategies resolve discrepancies in crystallographic refinement, particularly for disordered sulfanyl groups?
- Methodological Answer : Disordered sulfur atoms or flexible acetamide chains can complicate refinement. Strategies include:
- Applying restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles.
- Partitioning disorder into multiple sites with occupancy refinement.
- Using Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π) that may influence disorder .
Cross-validation with spectroscopic data (e.g., NMR NOE) helps confirm dynamic behavior in solution vs. solid state .
Q. How does the iodine substituent influence electronic properties and reactivity compared to halogenated analogs?
- Methodological Answer : The 4-iodophenyl group introduces steric bulk and polarizability due to iodine’s large atomic radius and low electronegativity. Comparative studies with chloro/bromo analogs (e.g., via Hammett σ constants) reveal electronic effects on reaction rates in SNAr or Ullmann coupling. Electrochemical methods (cyclic voltammetry) or DFT calculations (Gaussian) can quantify iodine’s impact on HOMO/LUMO levels, affecting redox behavior or charge-transfer interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results between in vitro and computational studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, solvent DMSO%) or model oversimplification. Mitigation steps:
- Validate computational models with experimental SAR data from analogs (e.g., triazole derivatives in ).
- Reassess in vitro protocols for false positives (e.g., aggregation-based inhibition) via dynamic light scattering (DLS) or dose-response curves.
- Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
